2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine
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Overview
Description
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is an organic phosphine compound. It is known for its utility as a ligand in various catalytic reactions, particularly in the field of asymmetric synthesis. The compound is characterized by its bulky di-tert-butylphosphino group, which imparts unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1,1’-binaphthyl and di-tert-butylphosphine.
Reaction: The 2-bromo-1,1’-binaphthyl reacts with di-tert-butylphosphine to form the corresponding phosphine derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Metal salts such as palladium chloride (PdCl2) and platinum chloride (PtCl2) are often used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Formed during substitution reactions with metal salts.
Scientific Research Applications
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine has several scientific research applications:
Biology: Investigated for its potential in bioconjugation and as a probe in biological systems.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its role as a ligand:
Ligand Coordination: The phosphine group coordinates with metal centers, forming stable complexes.
Catalytic Activity: These metal-phosphine complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Molecular Targets: The primary targets are transition metals such as palladium, platinum, and rhodium.
Comparison with Similar Compounds
Similar Compounds
JohnPhos: (2-Biphenyl)di-tert-butylphosphine.
tBuBrettPhos: 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl.
Uniqueness
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is unique due to its specific steric and electronic properties imparted by the di-tert-butylphosphino group. This makes it particularly effective in asymmetric catalysis, offering high selectivity and efficiency in various reactions.
Biological Activity
2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine is a complex organic compound notable for its application as a ligand in coordination chemistry and asymmetric catalysis. Its unique structural features, including a bulky di-tert-butylphosphino group and an octahydrogenated binaphthalene core, contribute to its significant biological and catalytic properties.
Chemical Structure and Properties
The molecular formula of this compound is C30H43N2P with a molecular weight of approximately 467.67 g/mol. The structural characteristics impart unique steric and electronic properties that enhance its utility in various chemical reactions.
Property | Value |
---|---|
Molecular Formula | C30H43N2P |
Molecular Weight | 467.67 g/mol |
Ligand Type | Phosphine ligand |
Core Structure | Octahydro-binaphthalene |
Mechanism of Biological Activity
The biological activity of this compound primarily arises from its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metals such as palladium and platinum to form stable complexes that exhibit enhanced catalytic activity.
Key Mechanisms:
- Ligand Coordination : The phosphine moiety facilitates the formation of metal-ligand complexes.
- Catalytic Activity : These complexes are involved in various reactions including hydrogenation and cross-coupling, enhancing reaction rates and selectivity.
Applications in Asymmetric Catalysis
This compound has been extensively studied for its role in asymmetric synthesis. It has shown remarkable efficacy in catalyzing reactions such as:
- Asymmetric Hydrogenation : Yielding high enantiomeric excess (up to 96% ee) in the hydrogenation of imines and enamines.
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds with high stereoselectivity.
Case Studies:
- Anticancer Activity : Phosphine complexes have been investigated for their cytotoxic effects against cancer cell lines. Studies suggest that compounds with similar structures may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Similar phosphine-based ligands have shown efficacy in inhibiting key metabolic enzymes involved in disease pathways .
- Bioconjugation Applications : There is growing interest in using such ligands for bioconjugation processes where they can facilitate the attachment of therapeutic agents to biomolecules.
Properties
Molecular Formula |
C30H44NP |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-(2-ditert-butylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C30H44NP/c1-29(2,3)32(30(4,5)6)26-20-18-22-14-10-12-16-24(22)28(26)27-23-15-11-9-13-21(23)17-19-25(27)31(7)8/h17-20H,9-16H2,1-8H3 |
InChI Key |
SHWMIJDFZZUKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=C(CCCC2)C=C1)C3=C(C=CC4=C3CCCC4)N(C)C)C(C)(C)C |
Origin of Product |
United States |
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